molecular formula C15H29N3O2 B1524627 Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate CAS No. 878156-65-1

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate

Cat. No.: B1524627
CAS No.: 878156-65-1
M. Wt: 283.41 g/mol
InChI Key: HKBOBJSFRQIKQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to enhance efficiency and reduce production costs. The use of automated systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical assays and as a reagent in protein modification studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its stability and reactivity make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBOBJSFRQIKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697014
Record name tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878156-65-1
Record name tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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